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Compound of Interest

Compound Name:
Methyl 4-(chlorosulfonyl)-2-

methylbenzoate

CAS No.: 1334148-42-3

Cat. No.: B1525866

Get Quote

Executive Summary
Methyl 4-chlorosulfonyl-2-methylbenzoate is a highly versatile, bifunctional electrophilic building

block widely utilized in medicinal chemistry, agrochemical development, and materials science.

Featuring both a highly reactive sulfonyl chloride moiety and a modifiable methyl ester, this

compound serves as a critical intermediate for synthesizing complex sulfonamides and

sulfonate esters[1].

This whitepaper provides an in-depth analysis of its structural properties, details the

mechanistic rationale behind its synthesis, and outlines a field-validated experimental protocol

tailored for drug development professionals.

Structural and Physicochemical Profiling
The molecular architecture of methyl 4-chlorosulfonyl-2-methylbenzoate consists of a central

benzene ring substituted with a methyl ester at the C1 position, a methyl group at C2, and a

chlorosulfonyl group at C4.
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IUPAC Name: methyl 4-(chlorosulfonyl)-2-methylbenzoate

CAS Registry Number: 1334148-42-3[1]

The presence of the electron-withdrawing ester and sulfonyl chloride groups makes the

aromatic ring electron-deficient. Simultaneously, the C2 methyl group provides steric shielding

that can influence downstream nucleophilic attacks at the ester carbonyl, providing a layer of

regiocontrol during late-stage functionalization.

Quantitative Data Summary
Table 1: Physicochemical and Structural Properties

Property Value

IUPAC Name methyl 4-(chlorosulfonyl)-2-methylbenzoate

CAS Number 1334148-42-3

Molecular Formula C9H9ClO4S

Molecular Weight 248.68 g/mol

SMILES CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC

Appearance Solid (White to pale yellow powder)

Storage Conditions 2-8 °C (Highly moisture sensitive)

Mechanistic Synthesis Strategy
The Regioselectivity Challenge
In classical organic synthesis, direct electrophilic aromatic substitution (e.g., using

chlorosulfonic acid) on methyl 2-methylbenzoate is highly problematic for yielding the 4-isomer.

The methyl group (an ortho/para director) and the methyl ester (a meta director) synergistically

direct incoming electrophiles to the 5-position. Therefore, synthesizing the 4-chlorosulfonyl

isomer requires a pre-functionalized scaffold to bypass these electronic and steric barriers.

The Sandmeyer-Type Chlorosulfonylation
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To achieve absolute regiocontrol, the synthesis relies on the Sandmeyer-type

chlorosulfonylation of[2][3]. Historically, this Meerwein-variant reaction required highly corrosive

and toxic SO₂ gas[4]. However, state-of-the-art protocols now utilize DABSO (1,4-

diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate, drastically

improving safety and scalability ()[5].

The reaction proceeds via a single-electron transfer (SET) radical mechanism:

Diazotization: The aniline is converted to a diazonium salt using an alkyl nitrite and HCl.

Radical Generation: A Cu(I) species (generated in situ from the CuCl₂ catalyst) reduces the

diazonium ion, extruding nitrogen gas to form an aryl radical.

Sulfonylation: The highly reactive aryl radical traps SO₂ (released dynamically from DABSO)

to form a sulfonyl radical.

Chlorine Transfer: The sulfonyl radical abstracts a chlorine atom from the Cu(II)Cl₂ complex,

yielding the final sulfonyl chloride and regenerating the Cu(I) catalyst[5].
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Mechanistic pathway of the Cu-catalyzed Sandmeyer chlorosulfonylation using DABSO.
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Validated Experimental Protocol
System Self-Validation: The following methodology utilizes DABSO to eliminate the need for

specialized gas-handling equipment, ensuring high reproducibility[5]. The protocol couples

diazotization directly with radical trapping to prevent the dangerous accumulation of energetic

diazonium intermediates.

Materials Required
Starting Material: Methyl 4-amino-2-methylbenzoate (1.0 equiv)[2]

SO₂ Surrogate: DABSO (0.6 equiv)[5]

Catalyst: Copper(II) chloride (CuCl₂) (0.05 equiv)[5]

Reagents:tert-Butyl nitrite (t-BuONO) or 32% aqueous HCl / NaNO₂[5]

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add

methyl 4-amino-2-methylbenzoate (10.0 mmol, 1.65 g), DABSO (6.0 mmol, 1.44 g), and

CuCl₂ (0.5 mmol, 67 mg)[5].

Atmospheric Control: Seal the flask with a rubber septum and subject it to three cycles of

vacuum and nitrogen backfilling to establish a strictly inert atmosphere.

Solvation: Inject anhydrous MeCN (50 mL) to achieve a 0.2 M concentration of the amine.

Stir the suspension at room temperature[5].

Controlled Diazotization: Cool the reaction mixture to 18 °C using a cold-water bath.

Dropwise, add 37% aqueous HCl (20.0 mmol) followed by the highly controlled, dropwise

addition of tert-butyl nitrite (12.0 mmol)[5].

Causality Note: The slow addition is critical; it ensures the diazonium salt is consumed by

the copper catalyst as rapidly as it is formed, mitigating explosion risks and preventing off-

target azo-coupling.
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Reaction Monitoring: Allow the mixture to stir at room temperature for 2–4 hours. Monitor the

complete consumption of the starting aniline via TLC (Hexanes/EtOAc) or LC-MS.

Workup & Isolation: Dilute the reaction mixture with ethyl acetate (100 mL). Wash

sequentially with water (2 x 50 mL) to remove copper salts, and saturated aqueous NaCl (50

mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification & Storage: Purify the crude residue via flash column chromatography (silica gel,

gradient elution with Hexanes/EtOAc) to afford methyl 4-chlorosulfonyl-2-methylbenzoate.

Causality Note: Transfer the purified solid immediately to an airtight container backfilled

with argon and store at 2-8 °C. Sulfonyl chlorides are highly hygroscopic and will readily

hydrolyze to the corresponding sulfonic acid if exposed to ambient moisture[5].

Downstream Applications in Drug Development
Methyl 4-chlorosulfonyl-2-methylbenzoate is a highly prized intermediate due to its orthogonal

reactivity profile:

Sulfonamide Synthesis: The highly electrophilic sulfonyl chloride reacts rapidly with primary

and secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or pyridine)

to yield sulfonamides[4][5]. This is a foundational step in synthesizing carbonic anhydrase

inhibitors, diuretics, and targeted kinase inhibitors.

Ester Saponification/Functionalization: Post-sulfonylation, the C1 methyl ester can be

selectively hydrolyzed using LiOH in THF/H₂O to yield the corresponding benzoic acid. This

acid can subsequently undergo amide coupling (e.g., using HATU/EDC) to further extend the

molecular scaffold into complex active pharmaceutical ingredients (APIs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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